molecular formula C8H11NO3 B8668738 Methyl 2-(2-methyl-1,3-oxazol-4-yl)propanoate

Methyl 2-(2-methyl-1,3-oxazol-4-yl)propanoate

Cat. No. B8668738
M. Wt: 169.18 g/mol
InChI Key: QJRDMBAHBRXSEO-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

To the intermediate from Step A (1.35 g, 8.71 mmol) and HMPA (6.24 g, 34.8 mmol) in 10 mL of THF at −78° C. was added dropwise a LDA solution (2.0 M, 5.22 mL, 10.5 mmol). The mixture was stirred at −78° C. for 30 min and MeI (1.48 g, 10.45 mmol) was added dropwise. The resulting mixture was slowly warmed to room temperature. The reaction was quenched with saturated aqueous NH4Cl solution and extracted with EtOAc. The organic phase was washed with brine, dried with MgSO4, and concentrated. The residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated compound (yellow oil). 1H NMR (CDCl3, 500 MHz) δ 7.48 (1H, s), 3.77 (3H, s), 3.76 (1H, q, J=7.5 Hz), 2.49 (3H, s), 1.55 (3H, d, J=7.5 Hz).
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
6.24 g
Type
reactant
Reaction Step One
Name
Quantity
5.22 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[N:6]=1.[CH3:12]N(P(N(C)C)(N(C)C)=O)C.[Li+].CC([N-]C(C)C)C.CI>C1COCC1>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
CC=1OC=C(N1)CC(=O)OC
Name
Quantity
6.24 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
5.22 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was slowly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give the indicated compound (yellow oil)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1OC=C(N1)C(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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